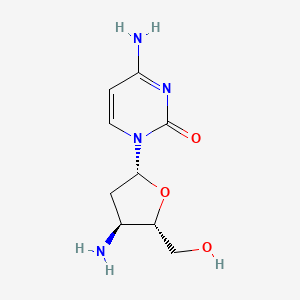

3'-Amino-2',3'-dideoxycytidine

Description

Historical Context of Dideoxynucleoside Analog Research

The field of dideoxynucleoside analog research has its roots in the mid-20th century, initially driven by the search for anticancer agents. The fundamental concept was to create molecules that could mimic natural nucleosides—the building blocks of DNA and RNA—and thereby disrupt the rapid proliferation of cancer cells. This line of inquiry led to the synthesis of various modified nucleosides.

A pivotal moment for this class of compounds came with the onset of the acquired immunodeficiency syndrome (AIDS) epidemic in the 1980s. wikipedia.org The identification of the human immunodeficiency virus (HIV) as the causative agent spurred an urgent search for effective antiretroviral drugs. wikipedia.org Researchers discovered that the HIV reverse transcriptase (RT), an enzyme crucial for the virus's replication cycle, was a viable target for inhibition. wikipedia.orgelsevier.es This enzyme synthesizes a DNA copy of the viral RNA genome, a step essential for integrating the viral genetic material into the host cell's DNA.

This led to the repurposing and renewed investigation of previously synthesized nucleoside analogs. The 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group on the sugar ring, were identified as potent inhibitors of HIV RT. nih.gov Once incorporated into the growing viral DNA chain, they act as "chain terminators" because the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis. elsevier.essmolecule.com

The first major breakthrough in this area was the approval of zidovudine (B1683550) (AZT, 3'-azido-3'-deoxythymidine) by the U.S. Food and Drug Administration (FDA) in 1987, which became the first approved treatment for HIV. wikipedia.org The success of AZT was followed by the development and approval of other dideoxynucleoside analogs, such as didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC), in the early 1990s. wikipedia.orgnih.gov These early nucleoside reverse transcriptase inhibitors (NRTIs) became cornerstones of combination antiretroviral therapy, dramatically altering the course of the HIV/AIDS pandemic. nih.gov The research into these compounds established a critical framework for antiviral drug development, demonstrating the power of targeting viral enzymes with modified nucleoside substrates.

Positioning of 3'-Amino-2',3'-dideoxycytidine within Nucleoside Analog Development

This compound belongs to the family of pyrimidine (B1678525) nucleoside analogs, specifically as a derivative of deoxycytidine. Its defining structural feature is the replacement of the 3'-hydroxyl (-OH) group of the deoxyribose sugar with an amino (-NH2) group. nih.gov This places it in the category of 3'-modified deoxycytidine analogs, alongside other important compounds where the 3'-position has been altered, such as with an azido (B1232118) group (in AZT) or a hydrogen atom (in zalcitabine).

The synthesis of this compound and other 3'-amino pyrimidine nucleosides was part of a broader effort to explore structure-activity relationships within this class of compounds. nih.gov Following the discovery that 3'-modified nucleosides could act as potent chain terminators of DNA synthesis, researchers synthesized a variety of analogs to identify compounds with improved efficacy or different activity spectra. nih.gov For instance, this compound was synthesized by the amination of the 3'-azido precursor of 3'-amino-2',3'-dideoxyuridine. nih.govprepchem.com

Its mechanism of action is analogous to that of other well-known dideoxynucleoside NRTIs. Inside a cell, it is phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (3'-NH2-ddCTP). apexbt.com This triphosphate metabolite then acts as a competitive inhibitor and a substrate for DNA polymerases, including viral reverse transcriptases. Upon incorporation into a growing DNA strand, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate, thereby terminating chain elongation. nih.gov This ability to halt DNA synthesis is the basis for its investigation as both an antiviral and an antineoplastic agent. nih.gov While structurally similar to zalcitabine (2',3'-dideoxycytidine, ddC), the presence of the 3'-amino group instead of a hydrogen atom differentiates its chemical properties and biological interactions. wikipedia.orgctdbase.org

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has primarily followed two main trajectories: its evaluation as an antineoplastic (anticancer) agent and its potential as an antiviral compound.

The initial synthesis and biological evaluation of this compound in the early 1980s focused on its antineoplastic properties. Research demonstrated that the compound exhibited potent cytotoxic activity against specific cancer cell lines in vitro. A study by Lin and Mancini in 1983 reported its effectiveness against L1210 leukemia and S-180 sarcoma cells. Further research explored its specific effects on the cell cycle, finding that it produced an S-phase-specific block in exponentially growing L1210 leukemia cells, which is consistent with its role as a DNA synthesis inhibitor. Studies also investigated its impact on DNA replication intermediates, showing that it inhibits DNA synthesis by reducing the rate of chain elongation at the replication fork, leading to a functional blocking of the 3'-ends in the DNA. nih.gov

The second major research trajectory has been the investigation of its antiviral activity, particularly against retroviruses like HIV. As a dideoxynucleoside analog, it was a logical candidate for evaluation as an inhibitor of reverse transcriptase. Research has confirmed that this compound can impede the activity of viral reverse transcriptase, thereby blocking viral replication. However, early comparative studies indicated that its antiviral activity was weak compared to other analogs. nih.gov For example, a 1983 study noted that while other aminonucleosides showed some activity against adenovirus, this compound itself exhibited weak antiviral and antibacterial activities in the tested systems. nih.gov

Below are data tables summarizing key findings from academic research on the compound.

Table 1: Antineoplastic Activity of this compound

| Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|

| L1210 Leukemia | ID50 (Inhibitory Dose, 50%) | 0.7 µM | |

| S-180 Sarcoma | ID50 (Inhibitory Dose, 50%) | 4.0 µM |

Table 2: Research Findings on the Mechanism of Action

| Research Focus | Experimental System | Key Finding | Reference |

|---|---|---|---|

| DNA Synthesis Inhibition | L1210 Leukemia Cells | Induces an S-phase-specific cell cycle block. | |

| DNA Chain Elongation | L1210 Leukemia Cells | Reduces the rate of chain elongation at the replication fork. | nih.gov |

| DNA Template Function | Purified DNA with Polymerases | DNA from cells treated with high concentrations served as a poor template for further synthesis. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQAHTVPOZCQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004738 | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84472-90-2 | |

| Record name | Cytidine,3'-dideoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 3 Amino 2 ,3 Dideoxycytidine

Classical Synthetic Routes to 3'-Amino-2',3'-dideoxycytidine

The chemical synthesis of this compound often commences from more abundant pyrimidine (B1678525) deoxyribonucleosides, such as 2'-deoxyuridine (B118206) or 2'-deoxycytidine. A common strategy involves the introduction of an azido (B1232118) group at the 3'-position, which serves as a precursor to the desired amino group.

One detailed synthetic pathway starts with 2'-deoxyuridine. prepchem.com The process involves several key steps:

Protection: The 5'-hydroxyl group of 2'-deoxyuridine is protected, typically with a trityl group. prepchem.com

Activation: The 3'-hydroxyl group is activated by converting it into a good leaving group, such as a mesylate. prepchem.com

Inversion and Azide (B81097) Introduction: The stereochemistry at the 3'-carbon is inverted, and an azido group is introduced. This can be achieved by first forming an anhydronucleoside, which is then opened by a nucleophilic azide source like lithium azide. prepchem.comnih.gov This yields the key intermediate, 3'-azido-2',3'-dideoxyuridine. prepchem.com

Base Conversion: The uracil (B121893) base is converted to cytosine. This is accomplished by first acetylating the 5'-hydroxyl group, then reacting the uracil moiety with thionyl chloride to form a 4-chloro derivative. prepchem.com Subsequent treatment with ammonia (B1221849) (typically methanolic ammonia) replaces the chloro group with an amino group, forming 3'-azido-2',3'-dideoxycytidine. prepchem.com

Reduction: The final step is the reduction of the 3'-azido group to a 3'-amino group. This is commonly achieved through catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst. prepchem.com

An alternative approach starts directly from 2'-deoxycytidine. nih.gov Another general method for preparing 3'-amino-2',3'-dideoxynucleosides from their corresponding deoxynucleosides proceeds via the 3'-azido intermediates. nih.govnih.gov For pyrimidine nucleosides, this route often involves the nucleophilic opening of an O²,3'-anhydronucleoside intermediate. nih.gov

Table 1: Key Intermediates in the Chemical Synthesis of this compound from 2'-Deoxyuridine

| Intermediate Compound | Role in Synthesis |

|---|---|

| 5'-O-Trityl-2'-deoxyuridine | Protected starting material |

| 3'-Azido-2',3'-dideoxyuridine | Key intermediate with the azido group introduced |

| 3'-Azido-2',3'-dideoxycytidine | Precursor to the final product after base conversion |

| This compound | Final Product |

Enzymatic methods offer an alternative route for synthesizing nucleoside analogs, often providing high specificity and milder reaction conditions. In the context of 3'-amino nucleosides, transglycosylation reactions catalyzed by phosphorylase enzymes are employed. nih.gov

This approach utilizes a pre-formed 3'-aminopentosyl donor, such as 3'-amino-2',3'-dideoxythymidine, and an appropriate nucleobase acceptor. nih.gov The enzyme, for example, thymidine (B127349) phosphorylase, catalyzes the transfer of the 3'-amino-2',3'-dideoxyribose moiety from the donor to the acceptor base. nih.gov This method has been successfully used to synthesize various 5-substituted pyrimidine aminonucleosides, including 5-bromo, 5-chloro, and 5-fluoro analogs of 3'-amino-2',3'-dideoxyuridine. nih.gov While direct enzymatic synthesis of the parent this compound is less commonly detailed, the principle demonstrates a viable alternative to purely chemical routes for producing related analogs. nih.govdatapdf.com

Chemical Synthesis from Pyrimidine Deoxyribonucleosides

Derivatization Strategies for Functional Enhancement and Prodrug Design

To improve the properties of this compound, various derivatization strategies have been developed. These modifications aim to create prodrugs that can be activated selectively within target cells or to incorporate the nucleoside into larger molecules like oligonucleotides.

One prodrug strategy involves attaching a peptide moiety to the 3'-amino group, designing the molecule to be a substrate for a specific enzyme, such as chymotrypsin. nih.gov Researchers have synthesized a series of 2',3'-dideoxy-3'-(N-acyl-L-phenylalanylamino)cytidines. nih.gov In this design, the L-phenylalanine residue is recognized by chymotrypsin, which then cleaves the amide bond, releasing the active this compound. nih.gov

The synthesis requires protecting the amino group of phenylalanine with an acyl group (e.g., butoxycarbonyl, acetyl, benzoyl, n-hexanoyl) before coupling it to the 3'-amino group of the nucleoside. nih.gov This N-protection is essential for the molecule to serve as a substrate for chymotrypsin. nih.gov These prodrugs demonstrated significantly higher in vivo activity in mouse models compared to the parent compound. nih.gov

Table 2: Examples of Chymotrypsin-Activated Prodrugs of this compound

| Acyl Group on Phenylalanine | Prodrug Name | Activating Enzyme |

|---|---|---|

| Butoxycarbonyl | 2',3'-Dideoxy-3'-(N-butoxycarbonyl-L-phenylalanylamino)cytidine | Chymotrypsin |

| Acetyl | 2',3'-Dideoxy-3'-(N-acetyl-L-phenylalanylamino)cytidine | Chymotrypsin |

| Benzoyl | 2',3'-Dideoxy-3'-(N-benzoyl-L-phenylalanylamino)cytidine | Chymotrypsin |

The 3'-amino group of this compound serves as a valuable attachment point for creating modified oligonucleotides. These 3'-amino-terminated oligonucleotides are useful for preparing conjugates with molecules like fluorophores, enzymes, or biotin, and they exhibit increased resistance to nuclease degradation. csic.es

The synthesis of these modified oligonucleotides is typically performed on a solid support. nih.govcsic.es The 3'-amino-2',3'-dideoxynucleoside is first attached to a solid support, such as controlled pore glass (CPG), through a specialized linker. nih.govcsic.es Linkers are designed to be stable during the cycles of oligonucleotide synthesis but cleavable at the end to release the modified oligonucleotide. csic.es Examples of linkers include those based on base-labile carbamate (B1207046) structures or hexafluoroglutaric acid. nih.govcsic.es Once the support is prepared, standard phosphoramidite (B1245037) chemistry is used to build the oligonucleotide chain from the 3' to the 5' direction. csic.es

This methodology allows for the precise placement of a reactive primary amine at the 3'-terminus of a DNA or RNA strand, enabling a wide range of subsequent chemical conjugations. csic.es Another application involves using the 3'-amino group in the synthesis of oligonucleotide N3'→P5' phosphoramidates, which are nucleic acid analogs with altered backbone structures. google.com

Modifying the C-5 position of the pyrimidine ring is a common strategy to alter the biological activity of nucleoside analogs. Several 5-substituted analogs of this compound have been synthesized and evaluated. nih.gov

The synthesis of these compounds often follows the same general pathways as the parent compound, starting with an already 5-substituted 2'-deoxyuridine or by introducing the substituent at a later stage. One of the most notable compounds in this class is 3'-amino-2',3'-dideoxy-5-fluorocytidine. nih.gov This analog was found to be highly active against murine L1210 and sarcoma 180 neoplastic cells in vitro. nih.gov Other 5-substituted pyrimidine analogs, including those with bromo and iodo groups, have also been prepared. nih.govnih.gov These studies show that substitution at the 5-position can significantly influence the biological profile of the this compound scaffold. nih.gov

Molecular and Cellular Mechanisms of Action of 3 Amino 2 ,3 Dideoxycytidine

Intracellular Metabolism and Phosphorylation Pathway

The cytotoxic effects of 3'-Amino-2',3'-dideoxycytidine are contingent upon its intracellular conversion to its active triphosphate form. This metabolic activation is a critical determinant of its biological activity.

Role of Deoxycytidine Kinase in this compound Activation

This compound is a substrate for the cellular enzyme deoxycytidine kinase (dCK). genecards.orgbibliotekanauki.plresearchgate.net This enzyme catalyzes the initial and rate-limiting step in the phosphorylation cascade, converting the nucleoside analog into its 5'-monophosphate derivative. The efficiency of this phosphorylation can be influenced by the specific characteristics of the deoxycytidine kinase. For instance, in U937 human monoblastoid cells, the Km value of deoxycytidine kinase for this compound was determined to be 80 +/- 7 µM. researchgate.net In a drug-resistant subline, U937-R, this value increased to 140 +/- 9 µM, and the Vmax was reduced, suggesting that decreased phosphorylation by dCK can contribute to cellular resistance. researchgate.net The affinity of this compound for dCK is reportedly five times lower than that of cytosine arabinoside (ara-C), another deoxycytidine analog. umich.edu However, this compound's resistance to deamination by deoxycytidine deaminase provides it a metabolic advantage in cells with high levels of this catabolic enzyme. umich.edu

Formation and Accumulation of this compound-5'-Triphosphate

Following the initial phosphorylation by deoxycytidine kinase, other cellular kinases sequentially add two more phosphate (B84403) groups to form this compound-5'-diphosphate and subsequently this compound-5'-triphosphate (3'-NH2-ddCTP). bibliotekanauki.plumich.edu This active triphosphate metabolite is what ultimately interferes with DNA synthesis. umich.eduresearchgate.net The accumulation of 3'-NH2-ddCTP within the cell is a key factor in its cytotoxicity. Studies have shown that in drug-resistant U937-R cells, the rate of 3'-NH2-ddCTP formation was nearly one-third of that in the parent U937 cells, leading to lower intracellular concentrations of the active metabolite. researchgate.net This highlights the direct relationship between the intracellular accumulation of the triphosphate form and the compound's cytotoxic efficacy.

Interaction with DNA Synthesis Machinery

The primary mechanism of action of this compound, through its triphosphate metabolite, is the disruption of DNA synthesis. This occurs through direct interaction with the enzymes responsible for DNA replication and by causing structural alterations to the newly synthesized DNA.

Competitive Inhibition of DNA Polymerase Alpha by Triphosphate Metabolite

The active metabolite, this compound-5'-triphosphate (3'-NH2-ddCTP), acts as a competitive inhibitor of DNA polymerase alpha. researchgate.netnih.gov DNA polymerase alpha is a key enzyme involved in the initiation of DNA replication. 3'-NH2-ddCTP competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for the active site of the enzyme. The inhibitory effect of 2',3'-dideoxyribonucleoside 5'-triphosphates (ddNTPs) on DNA polymerase alpha has been shown to be potent, effectively hindering the enzyme's function. researchgate.netnih.govnih.gov

Inhibition of DNA Chain Elongation at Replication Forks

A critical action of this compound is the termination of DNA chain elongation. researchgate.netnih.govnih.gov Once the triphosphate metabolite, 3'-NH2-ddCTP, is incorporated into a growing DNA strand by a DNA polymerase, it prevents the addition of the next nucleotide. researchgate.netnih.gov This is because the 3'-amino group (or lack of a 3'-hydroxyl group in similar dideoxynucleosides) cannot form the necessary 5' to 3' phosphodiester bond with the incoming nucleotide, leading to the cessation of DNA synthesis at that point. wikipedia.orgsigmaaldrich.com This chain-terminating property effectively blocks the progression of replication forks. nih.gov Studies have demonstrated a concentration-dependent inhibition of DNA synthesis, where higher concentrations of this compound lead to a greater reduction in the rate of chain elongation. nih.gov

Induction of Single-Strand Breaks in Actively Synthesized DNA

Treatment with this compound has been shown to induce single-strand breaks in actively synthesized DNA. researchgate.netresearcher.life This is a direct consequence of the inhibition of DNA chain elongation. The stalling of replication forks and the creation of terminated DNA chains can lead to the formation of these breaks. nih.govresearchgate.net However, the induction of double-strand breaks has not been observed in the presence of this analog. researchgate.net The formation of single-strand breaks is a significant form of DNA damage that can trigger cellular stress responses. mdpi.com

Mechanism of DNA Synthesis Inhibition by this compound

This compound (3'-NH2-dCyd) is a cytotoxic agent that primarily exerts its effect by inhibiting DNA synthesis. umich.edunih.gov The core of its mechanism lies in its structural similarity to the natural nucleoside, deoxycytidine. For 3'-NH2-dCyd to become active, it must first be converted within the cell to its triphosphate derivative, this compound-5'-triphosphate (3'-NH2-ddCTP). umich.edu This conversion is carried out by cellular enzymes. umich.edu

Once phosphorylated, 3'-NH2-ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into a growing DNA strand by DNA polymerase. smolecule.com The crucial feature of 3'-NH2-dCyd that enables it to halt DNA synthesis is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). biosynth.comcymitquimica.com During normal DNA replication, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the incoming nucleotide, allowing the DNA chain to elongate. doubtnut.comdoubtnut.com

Because 3'-NH2-ddCTP lacks this 3'-hydroxyl group, its incorporation into the DNA strand results in chain termination. biosynth.comidtdna.com No further nucleotides can be added to the nascent DNA strand, effectively stopping replication. nih.govdoubtnut.com This leads to the accumulation of single-strand breaks in actively synthesized DNA. The inhibition of DNA chain elongation is concentration-dependent and leads to a functional blocking of the 3'-ends of the DNA, which is linked to a loss of cell viability. nih.gov While it potently inhibits DNA synthesis, 3'-NH2-dCyd does not significantly affect RNA or protein synthesis. umich.edu

Cellular Metabolic Interactions Affecting this compound Activity

The cytotoxic efficacy of this compound is not solely dependent on its mechanism of action but is also significantly modulated by various cellular metabolic pathways.

Influence of Deoxycytidine-Metabolizing Enzymes on Cytotoxicity

The cytotoxicity of 3'-NH2-dCyd is heavily influenced by the activity of enzymes involved in deoxycytidine metabolism. umich.edu The anabolic (activating) and catabolic (deactivating) pathways play a crucial role.

The primary activating enzyme is Deoxycytidine Kinase (dCK) , which is responsible for the initial phosphorylation of 3'-NH2-dCyd to its monophosphate form, a rate-limiting step in its conversion to the active triphosphate derivative. umich.eduslu.se Therefore, the level of dCK activity within a cell is a key determinant of the compound's cytotoxic potential. umich.edu Cells with higher dCK activity can more efficiently activate 3'-NH2-dCyd, leading to greater inhibition of DNA synthesis and increased cytotoxicity. genecards.org

Conversely, Cytidine (B196190)/Deoxycytidine Deaminase (dCydD) is a catabolic enzyme that can potentially inactivate 3'-NH2-dCyd by converting it to its corresponding uridine (B1682114) derivative, 3'-amino-2',3'-dideoxyuridine. umich.edunih.gov However, studies have shown that 3'-NH2-dCyd is a very poor substrate for human dCydD, with deamination rates being only about 2.5% of those for cytidine or deoxycytidine. umich.edunih.gov This resistance to deamination makes its cytotoxicity largely independent of the levels of dCydD in the cell, which is a significant advantage over other nucleoside analogs like cytosine arabinoside (ara-C) that are readily inactivated by this enzyme. umich.edu

The table below summarizes the interaction of 3'-NH2-dCyd with these key enzymes compared to ara-C.

| Enzyme | Role in Metabolism | Interaction with this compound | Interaction with Cytosine Arabinoside (ara-C) |

| Deoxycytidine Kinase (dCK) | Anabolic (Activation) | Substrate; phosphorylation is essential for cytotoxic activity. umich.edu | Good substrate; activation is crucial for its function. umich.edu |

| Cytidine/Deoxycytidine Deaminase (dCydD) | Catabolic (Inactivation) | Poor substrate; cytotoxicity is largely independent of enzyme levels. umich.edunih.gov | Good substrate; rapidly inactivated, reducing its effectiveness in cells with high enzyme levels. umich.edu |

Impact of Ribonucleosides and Deoxyribonucleosides on this compound-Induced Cytotoxicity

The cytotoxic effects of 3'-NH2-dCyd can be modulated by the presence of other nucleosides in the cellular environment. nih.gov Research on L1210 cells has demonstrated that among various ribonucleosides and deoxyribonucleosides, only deoxycytidine (dCyd) was able to both prevent and reverse the cytotoxicity induced by 3'-NH2-dCyd. nih.gov

The addition of dCyd to cell cultures treated with 3'-NH2-dCyd leads to a rescue effect. This is because dCyd competes with 3'-NH2-dCyd for phosphorylation by deoxycytidine kinase. umich.edu An excess of dCyd can saturate the enzyme, reducing the activation of 3'-NH2-dCyd to its toxic triphosphate form. Furthermore, the increased levels of dCTP derived from the supplemental dCyd can outcompete the 3'-NH2-ddCTP for incorporation into DNA, thereby mitigating the inhibition of DNA synthesis. nih.gov

The table below illustrates the effect of deoxycytidine on reversing the inhibition of DNA synthesis caused by 3'-NH2-dCyd.

| Treatment Condition (in L1210 cells) | Concentration of 3'-NH2-dCyd | Concentration of Deoxycytidine (dCyd) | Inhibition of Radiolabeled dAdo Incorporation into DNA |

| Control | 0 µM | 0 µM | 0% |

| 3'-NH2-dCyd alone | 2.5 µM | 0 µM | ~60% |

| 3'-NH2-dCyd alone | 10 µM | 0 µM | ~80% |

| 3'-NH2-dCyd alone | 20 µM | 0 µM | ~90% |

| 3'-NH2-dCyd with dCyd rescue | 2.5 µM | 25 µM | Less than 60% |

| 3'-NH2-dCyd with dCyd rescue | 10 µM | 25 µM | Less than 80% |

| 3'-NH2-dCyd with dCyd rescue | 20 µM | 25 µM | Less than 90% |

Data derived from findings on the effect of 3'-NH2-dCyd on DNA biosynthesis in L1210 cells. nih.gov

This reversal is time-dependent; the lethal effects of short-term exposure (up to 9.5 hours) to 3'-NH2-dCyd could be prevented by the addition of dCyd. nih.gov However, after prolonged exposure (24 hours), the induced lethality could not be reversed, suggesting that the damage to the cell becomes irreparable over time. nih.gov

Specificity for S-Phase Block in Cell Replication

The inhibition of DNA synthesis by this compound has a direct and specific impact on the cell cycle. researcher.life In exponentially growing L1210 leukemia cells, treatment with 3'-NH2-dCyd was found to produce a specific block in the S-phase of the cell cycle. researcher.life The S-phase is the period during which the cell synthesizes new DNA in preparation for cell division.

Because 3'-NH2-dCyd directly targets and halts DNA replication, cells are unable to complete the S-phase and cannot proceed to the G2 (gap 2) and M (mitosis) phases. This S-phase arrest is a hallmark of many DNA synthesis inhibitors. The accumulation of cells in the S-phase is a direct consequence of the drug's mechanism of action, as the termination of DNA chain elongation prevents the successful duplication of the genome. This cell cycle-specific activity is a critical aspect of its cytotoxic effect against rapidly dividing cells, such as cancer cells.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 3'-NH2-dCyd | This compound |

| 3'-NH2-ddCTP | This compound-5'-triphosphate |

| dCyd | Deoxycytidine |

| dCTP | Deoxycytidine triphosphate |

| ara-C | Cytosine arabinoside (1-β-D-arabinofuranosylcytosine) |

| 3'-NH2-dUrd | 3'-amino-2',3'-dideoxyuridine |

| dAdo | Deoxyadenosine |

Preclinical Biological Activity Spectrum and Mechanistic Insights

Antiviral Activity in In Vitro Models

Efficacy against Retroviruses (e.g., Moloney Murine Leukemia Virus, HIV)

3'-Amino-2',3'-dideoxycytidine has demonstrated notable activity against various retroviruses in laboratory settings. Specifically, it has been evaluated for its inhibitory effects on Moloney Murine Leukemia Virus (M-MuLV) and Human Immunodeficiency Virus (HIV). nih.gov One study found that 2',3'-dideoxycytidine (ddC), a related compound, was active against M-MuLV with a 50% effective dose (ED50) of 4.0 microM. nih.gov However, in another experimental model using 3T3 fibroblasts as host cells, ddC showed very poor antiviral action against a defective Moloney Leukemia Virus, with a 50% inhibitory concentration (IC50) value close to 100 microM. nih.gov

In the context of HIV, the compound's analogue, 2',3'-dideoxycytidine (zalcitabine), has been a subject of extensive research. ncats.iowikipedia.orgcymitquimica.com Zalcitabine (B1682364) inhibits HIV-1 replication and has been used in combination with other antiretroviral agents for the treatment of HIV infection. ncats.ioasm.org The antiviral activity of these dideoxynucleosides is contingent on the cell type used in the in vitro model. For instance, the activity of 2',3'-dideoxycytidine against Feline Leukemia Virus (FeLV) varied depending on whether feline lymphoid cells, fibroblasts, or bone marrow cells were used. ncats.io

Inhibition of Viral Reverse Transcriptase

The primary mechanism by which this compound and its analogues exert their antiviral effect is through the inhibition of viral reverse transcriptase (RT). wikipedia.orgcymitquimica.com Reverse transcriptase is a critical enzyme that retroviruses like HIV use to copy their RNA genome into DNA, a necessary step for integration into the host cell's genome. wikipedia.org

Within the host cell, these nucleoside analogues are converted into their active triphosphate form by cellular enzymes. ncats.ionih.gov For example, zalcitabine (ddC) is phosphorylated to dideoxycytidine 5'-triphosphate (ddCTP). ncats.io This active metabolite then competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for binding to the reverse transcriptase enzyme. ncats.iodrugbank.com

Furthermore, once incorporated into the growing viral DNA chain, these analogues act as chain terminators. ncats.iowikipedia.org The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analogue prevents the formation of the 5' to 3' phosphodiester bond that is essential for DNA chain elongation. ncats.iowikipedia.org This effectively halts the synthesis of viral DNA. ncats.io

Comparative Antiviral Profiling with Other Nucleoside Analogs

The antiviral potency of this compound and its related compounds has been compared to other nucleoside analogs. For instance, in studies against M-MuLV, 3'-azido analogues of thymidine (B127349) were found to be more potent than 2',3'-dideoxycytidine, with an ED50 value of 0.02 microM. nih.gov In one study, 2',3'-dideoxycytidine (ddC) was found to be significantly less efficient than azidothymidine (AZT) against the Moloney murine leukemia virus, by a factor of about thirty thousand. nih.gov

In the context of HIV, the antiviral activity of ddC, when compared to AZT and dideoxyinosine (ddI), showed substantial differences in the concentrations required for 50% inhibition in peripheral blood mononuclear cells. The mean drug concentrations for 50% effectiveness were 0.2 microM for ddC, compared to 0.06 microM for AZT and 6 microM for ddI. It has also been noted that zalcitabine (ddC) appears less potent than some other nucleoside RTIs. wikipedia.orgebi.ac.uk The effectiveness of these drugs can also be influenced by the activation state of the target cells; ddC and ddI show more favorable activity in resting cells, while AZT is more effective in activated cells.

| Compound | Virus | Cell Line | IC50 / ED50 (µM) | Reference |

|---|---|---|---|---|

| 2',3'-dideoxycytidine (ddC) | Moloney Murine Leukemia Virus (M-MuLV) | SC-1 | 4.0 | nih.gov |

| 2',3'-dideoxycytidine (ddC) | Moloney Leukemia Virus (MoMLV) | 3T3 fibroblasts | ~100 | nih.gov |

| Zalcitabine (ddC) | HIV-1IIIB | H9 | 0.0318 | asm.org |

| Zalcitabine (ddC) | HIV-1JRCSF | Human peripheral blood mononuclear cells | 0.025 | asm.org |

| 3'-Azidothymidine (AZT) | Moloney Murine Leukemia Virus (M-MuLV) | SC-1 | 0.02 | nih.gov |

| Azidothymidine (AZT) | HIV-1IIIB | H9 | 0.0804 | asm.org |

Antineoplastic and Cytotoxic Effects in Cancer Cell Lines

Inhibition of L1210 Leukemia Cell Replication

This compound has demonstrated potent inhibitory effects on the replication of murine L1210 leukemia cells in culture. nih.gov Research indicates that this compound can significantly suppress the growth of these cancer cells, with a reported IC50 value of 1 microM. nih.gov The cytotoxic activity of this compound is linked to its ability to inhibit DNA synthesis. nih.govumich.edu Studies have shown that exposure to the compound leads to a substantial decrease in the incorporation of radiolabeled deoxyadenosine, a marker for DNA biosynthesis. nih.gov For example, a 2.5-hour exposure to 2.5, 10, or 20 microM of the compound resulted in an approximately 60%, 80%, or 90% decrease in DNA synthesis, respectively. nih.gov

The growth-inhibitory effects of this compound on L1210 cells can be prevented and even reversed by the addition of deoxycytidine (dCyd). nih.gov This suggests that the compound competes with the natural nucleoside for intracellular processes. The compound is converted by cellular enzymes to its triphosphate form, which then specifically inhibits DNA synthesis without affecting RNA or protein synthesis. umich.edu

Cytotoxicity against P388 Cells

In addition to its effects on L1210 cells, this compound has shown high cytotoxic activity against P388 murine leukemia cells in vitro. nih.gov This cytotoxic effect is a key indicator of its potential as an antineoplastic agent. nih.gov Interestingly, while the parent compound is highly active, certain prodrugs of this compound were found to be ineffective in in vitro studies against P388 cells. nih.gov However, these same prodrugs demonstrated significantly higher activity than the parent compound in mice bearing P388 cells, highlighting the importance of in vivo metabolic activation. nih.gov

| Compound | Cell Line | Activity | IC50 / ED50 (µM) | Reference |

|---|---|---|---|---|

| This compound | L1210 Leukemia | Inhibition of replication | 1 | nih.gov |

| This compound | L1210 Leukemia | Cytotoxicity | 0.7 | umich.edu |

| This compound | P388 Leukemia | High cytotoxic activity | Not Specified | nih.gov |

| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | L1210 Leukemia | Cytotoxicity | 10 | alljournals.cn |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | L1210 Leukemia | Cytotoxicity | 15 | alljournals.cn |

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound and its analogs is significantly influenced by the chemical nature of both the substituent at the 3'-position of the sugar moiety and modifications on the cytosine base.

Structure-activity relationship (SAR) studies of pyrimidine (B1678525) nucleosides have provided insights into the role of the 3'-substituent on antiviral activity. nih.gov In comparative studies against Human Immunodeficiency Virus type 1 (HIV-1) in human peripheral blood mononuclear cells, the nature of the group at the 3'-position of the sugar ring was found to be a critical determinant of potency. nih.gov

It was observed that nucleosides featuring a 3'-azido (-N₃) group exhibited the most potent antiviral activity. nih.gov When the 3'-azido group was replaced with a 3'-amino (-NH₂) group, as is present in this compound, a reduction in antiviral activity was noted. nih.gov This suggests that while the 3'-amino group confers activity, it is less optimal for anti-HIV-1 efficacy compared to the 3'-azido group within this class of pyrimidine nucleosides. nih.gov

Table 1: Effect of 3'-Position Substitution on Anti-HIV-1 Activity This table summarizes the general findings on the relative potency of 3'-substituents on pyrimidine nucleosides.

| 3'-Substituent | Relative Antiviral Potency | Source |

|---|---|---|

| Azido (B1232118) (-N₃) | Most Potent | nih.gov |

| Amino (-NH₂) | Reduced Potency (compared to Azido) | nih.gov |

| Iodo (-I) | Reduced Potency (compared to Azido) | nih.gov |

Modifications to the pyrimidine base moiety also play a crucial role in determining the biological efficacy of 3'-amino nucleoside analogs. nih.gov The replacement of a uracil (B121893) base with cytosine or 5-methylcytosine (B146107) was found to produce analogs with high potency and low toxicity. nih.gov

Specifically for pyrimidine nucleosides, substitutions at the C-5 position of the base have been systematically evaluated. nih.gov These investigations revealed that small alkyl substitutions are favorable for activity. nih.gov Derivatives with hydrogen (H), methyl (CH₃), or ethyl (C₂H₅) groups at the C-5 position demonstrated the highest potency. nih.gov However, increasing the size of the alkyl group beyond ethyl, or introducing a bromovinyl substituent, led to a significant decrease in antiviral potency. nih.gov

Table 2: Influence of C-5 Base Moiety Substitution on Antiviral Potency This table details the structure-activity relationships for substitutions at the C-5 position of the pyrimidine ring.

| C-5 Substituent | Effect on Antiviral Potency | Source |

|---|---|---|

| H | High Potency | nih.gov |

| CH₃ (Methyl) | High Potency | nih.gov |

| C₂H₅ (Ethyl) | High Potency | nih.gov |

| Alkyl functions > C₂ | Reduced Potency | nih.gov |

| Bromovinyl | Reduced Potency | nih.gov |

Compound List

| Compound Name |

|---|

| This compound |

| 3'-Azido-3'-deoxythymidine (AZT) |

| 3'-Azido-2',3'-dideoxyuridine |

| 3'-Azido-5-ethyl-2',3'-dideoxyuridine |

| 3'-Azido-2',3'-dideoxycytidine |

| 3'-Amino-2',3'-dideoxy-5-methylcytidine |

| Aphidicolin |

| Uracil |

| Cytosine |

| 5-Methylcytosine |

| Thymidine |

| 2'-Deoxy-5-bromouridine |

| 2'-Deoxy-5-iodouridine |

| 2',3'-Dideoxycytidine |

Applications of 3 Amino 2 ,3 Dideoxycytidine As a Research Tool

Role as a DNA Polymerase Chain Terminator in Molecular Biology Techniques

3'-Amino-2',3'-dideoxycytidine, typically used in its triphosphate form (this compound-5'-triphosphate or 3'-Amino-ddCTP), functions as a potent DNA polymerase chain terminator. biosynth.com Like other dideoxynucleotides (ddNTPs) used in Sanger sequencing, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. biosynth.com When a DNA polymerase incorporates 3'-Amino-ddCTP into a growing DNA strand, the absence of the 3'-OH and the presence of the 3'-amino group make it impossible to form a covalent bond with the 5'-phosphate of the next incoming deoxynucleoside triphosphate (dNTP). This results in the immediate and irreversible termination of DNA synthesis. idtdna.comtrilinkbiotech.com

The 3'-amino group sterically hinders the formation of the phosphodiester bond, effectively halting the elongation process. This property is fundamental to techniques that require controlled termination of DNA synthesis. While conceptually similar to the ddNTPs used in classic DNA sequencing, the unique properties of 3'-amino-modified nucleosides provide specific advantages and research applications. For instance, its ability to functionally block the 3'-ends of DNA is a key aspect of its use in more specialized research contexts. nih.gov

| Property | Description |

| Mechanism of Action | Competitive substrate for DNA polymerase. Incorporated into the growing DNA chain opposite a guanine (B1146940) base. |

| Structural Feature | The 3'-hydroxyl group (-OH) on the deoxyribose sugar is replaced with an amino group (-NH2). biosynth.com |

| Result of Incorporation | The 3'-amino group prevents the formation of a phosphodiester bond with the next nucleotide, causing chain termination. idtdna.com |

| Primary Application | Used in molecular biology techniques requiring controlled termination of DNA synthesis, such as DNA sequencing and studies of DNA replication. biosynth.comnih.gov |

Utility in Oligonucleotide Functionalization for Research and Diagnostics

The primary amine at the 3'-terminus of this compound serves as a versatile chemical handle for the covalent attachment of various molecules to synthetic oligonucleotides. biosynth.com This process, known as functionalization or conjugation, is critical for creating probes and other tools for research and diagnostic purposes. springernature.com

The introduction of the 3'-amino group is typically achieved during automated solid-phase oligonucleotide synthesis using a specialized solid support, such as a 3'-Amino-Modifier Controlled Pore Glass (CPG). glenresearch.comnih.gov This CPG is pre-loaded with the 3'-amino-2',3'-dideoxynucleoside, allowing for the standard synthesis of the desired oligonucleotide sequence from this starting point. Once the synthesis and deprotection are complete, the resulting oligonucleotide possesses a reactive primary amine at its 3'-end. csic.es

This terminal amino group can then be coupled to a wide array of reporter molecules, affinity tags, or other functional moieties, including:

Fluorophores: For use as fluorescent probes in applications like quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.

Biotin: For high-affinity binding to streptavidin, enabling purification, immobilization onto surfaces, or detection in various blotting and assay formats. springernature.com

Enzymes: Such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), for use in enzyme-linked immunosorbent assays (ELISA) and other enzyme-based detection methods.

Other labels: Including haptens like digoxigenin (B1670575) or dinitrophenol for immunodetection. springernature.com

This ability to specifically modify the 3'-end of an oligonucleotide without interfering with its hybridization properties is highly valuable. glenresearch.com Furthermore, oligonucleotides modified with a 3'-amino group have shown increased resistance to degradation by certain nucleases, which can be an advantage in biological assays. csic.es

| Functionalization Target | Attached Molecule Example | Research/Diagnostic Application |

| Fluorescent Labeling | Fluorescein, Cyanine dyes (Cy3, Cy5) | Fluorescent probes for qPCR, FISH, FRET studies |

| Affinity Tagging | Biotin | Immobilization on streptavidin-coated surfaces, purification, detection |

| Enzyme Conjugation | Horseradish Peroxidase (HRP) | Signal amplification in blotting techniques and ELISA-like assays |

| Surface Attachment | Gold surfaces, microarrays | Development of biosensors and diagnostic arrays |

Investigating DNA Replication and Repair Mechanisms

This compound is a specific inhibitor of DNA synthesis and serves as a valuable tool for investigating the intricate processes of DNA replication and repair. nih.govacs.org By introducing this compound to cultured cells, researchers can induce a halt in DNA chain elongation, allowing for the study of the cellular response to replication stress. nih.gov

A key study examined the effects of this compound on DNA replicative intermediates. nih.gov The research demonstrated that the compound inhibits DNA synthesis in a concentration-dependent manner by reducing the rate of chain elongation at the replication fork. This leads to what is described as a "functional blocking" of the 3'-ends of the nascent DNA strands. nih.gov

At higher concentrations where cell viability was impacted, the DNA isolated from treated cells served as a poor template for further synthesis by enzymes like the Klenow fragment of E. coli DNA polymerase I. nih.gov This finding suggests that the incorporated 3'-amino-ddC not only terminates the chain but also renders the 3'-terminus unavailable for subsequent enzymatic activities, including those potentially involved in DNA repair. nih.gov This tool allows scientists to create a specific type of DNA damage (stalled replication forks with blocked 3'-ends) and then study the activation and mechanisms of DNA repair pathways that are mobilized to resolve such issues. It has also been used to reversibly reduce mitochondrial DNA (mtDNA) copy numbers, providing a method to study the dynamics of mtDNA replication and maintenance machinery. researchgate.net

| Experimental Condition | Observation | Implication for Research |

| Exposure of cultured cells to this compound | Concentration-dependent inhibition of DNA synthesis. nih.gov | Allows for controlled stalling of DNA replication to study cellular responses. |

| Low concentration exposure | Reversible inhibition of chain elongation; cell survival is unaffected. nih.gov | Useful for studying the immediate, non-lethal effects of replication stress. |

| High concentration exposure | Rate of elongation after drug removal is significantly reduced; decreased cell viability. nih.gov | Models severe replication stress and its consequences on cellular survival. |

| In vitro enzyme assays on DNA from treated cells | DNA from cells treated with high concentrations acts as a poor template for DNA polymerases. nih.gov | Demonstrates the functional blocking of 3'-ends, providing a substrate to study repair mechanisms for blocked replication forks. |

Future Directions and Emerging Research Avenues for 3 Amino 2 ,3 Dideoxycytidine

Exploration of Novel Synthetic Pathways for Advanced Analogs

The synthesis of 3'-Amino-2',3'-dideoxycytidine and its derivatives is a cornerstone of its ongoing investigation. Early methods established the foundational routes to this and related 3'-azido and 3'-amino pyrimidine (B1678525) nucleosides. nih.govacs.org More recent efforts have focused on creating advanced analogs with improved biological activity and targeted delivery.

One promising direction is the synthesis of prodrugs, such as the chymotrypsin-activated 2',3'-dideoxy-3'-(N-acyl-L-phenylalanylamino)cytidines. nih.gov These compounds are designed to be inactive until they are metabolized to the active form, this compound, within the body, potentially enhancing their therapeutic index. nih.gov Research has demonstrated that while these prodrugs are ineffective in vitro, they exhibit significantly higher antileukemic activity in vivo in mice models. nih.gov

Another area of exploration involves the creation of novel carbamate (B1207046) supports for the solid-phase synthesis of oligonucleotides with 3'-amino modifications. csic.es This approach facilitates the incorporation of molecules like this compound into oligonucleotide chains, which can have increased resistance to nuclease degradation, a desirable property for antisense therapies. csic.es Furthermore, the development of phosphoramidate (B1195095) derivatives represents a strategy to confer activity to previously ineffective nucleoside analogs. The synthesis of 2′-amino-2′, 3′-dideoxynucleoside−5′-phosphorimidazolides is also being explored for template-directed nucleic acid copying. acs.org

Detailed Structural Biology Studies of this compound-Enzyme Complexes

Understanding the precise interactions between this compound and its target enzymes is crucial for rational drug design. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are pivotal in elucidating the atomic-level details of these complexes.

A key area of focus is the study of aminoacyl-tRNA synthetases, which are essential for protein synthesis. psu.edu Crystal structures of these enzymes, both in their free state and bound to substrates, provide insights into how they achieve amino acid specificity. psu.edu This knowledge is critical for designing nucleoside analogs that can selectively inhibit these enzymes in pathogenic organisms or cancer cells. The discovery of new enzyme groups, such as those that can convert an amino acid into its mirror image, further expands the landscape of potential enzymatic targets and interactions to be studied. helmholtz-hips.de

For instance, studies on lysyl-tRNA synthetase (LysRS) have used techniques like circular dichroism to probe conformational changes upon ligand binding, revealing significant structural shifts when an amino acid binds. psu.edu Such detailed structural and dynamic information is invaluable for understanding how analogs of this compound might interact with and modulate the function of these vital cellular machines.

Computational Chemistry and Molecular Modeling for Rational Design of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents. google.comresearchgate.net These techniques allow researchers to simulate and predict the behavior of molecules at an atomic level, providing insights that guide the synthesis of more effective and specific derivatives of this compound. google.compitt.edu

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode of this compound analogs to their target enzymes. pitt.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time, revealing conformational changes and interactions that are not apparent from static structures. pitt.eduapexbt.com

Quantum Chemistry Calculations: These calculations offer a high level of theory to investigate the electronic structure and reactivity of molecules, aiding in the design of analogs with improved chemical properties. pitt.eduapexbt.com

By applying these methods, scientists can screen virtual libraries of compounds, predict their binding affinities, and identify promising candidates for synthesis and experimental testing. This in silico approach significantly accelerates the drug design process and reduces the reliance on costly and time-consuming laboratory experiments.

Mechanistic Investigations in Complex Biological Systems and Non-Human In Vivo Models

To fully understand the therapeutic potential and possible toxicities of this compound, it is essential to study its effects in complex biological systems and in vivo models. This research provides critical information on how the compound behaves within a living organism, including its absorption, distribution, metabolism, and excretion.

In vivo studies in mouse models have been instrumental in demonstrating the antitumor activity of this compound and its prodrugs against leukemia cells. nih.govnih.gov For example, it has shown potent cytotoxic activity against L1210 and S-180 cells in vitro and significant antitumor activity in mice with L1210 tumors. nih.gov

A significant area of investigation is the compound's effect on mitochondrial function. As a nucleoside analog, it can interfere with mitochondrial DNA (mtDNA) replication, a mechanism that is being explored for its anticancer potential. nih.govresearchgate.net Studies using cell lines like HepaRG, which can be maintained in both proliferating and non-proliferating states, are valuable for dissecting the compound's impact on mtDNA maintenance and cellular bioenergetics. nih.gov Research has shown that exposure to related compounds like 2',3'-dideoxycytidine (ddC) leads to mtDNA depletion and impairs mitochondrial function, particularly in proliferating cells. nih.gov Understanding these mechanisms is crucial for developing strategies to mitigate potential side effects while maximizing therapeutic efficacy.

Development of Advanced Methodologies for Studying Cellular Metabolism of Nucleoside Analogs

The cellular metabolism of nucleoside analogs like this compound is a complex process that dictates their activation and ultimate biological effect. The development of advanced analytical techniques is crucial for unraveling these metabolic pathways with high precision and sensitivity. mpg.de

Modern approaches to studying cellular metabolism include:

Stable Isotope Tracing: This powerful technique uses molecules labeled with stable isotopes (e.g., ¹³C or ¹⁵N) to track their metabolic fate within cells, providing detailed insights into pathway fluxes. numberanalytics.com

Metabolomics: This comprehensive analysis of all small-molecule metabolites in a biological sample can be performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering a snapshot of the metabolic state of a cell. numberanalytics.comfrontiersin.org

Proteomics: By analyzing the expression and activity of enzymes involved in metabolic pathways, proteomics can reveal how cells adapt their metabolic machinery in response to drug treatment. numberanalytics.com

Bioluminescence-Based Assays: These sensitive and rapid assays can be used to quantify specific metabolites in various sample types, including cell lysates and culture media, and are compatible with high-throughput screening. promega.com

These advanced methodologies allow for a systems-level understanding of how this compound is processed by cells and how it perturbs cellular metabolism. This knowledge is essential for optimizing its therapeutic use and for the development of next-generation nucleoside analogs with improved metabolic profiles.

Q & A

What are the established synthetic routes for 3'-Amino-2',3'-dideoxycytidine, and how do modifications at the 3'-amino position influence its reactivity?

Answer: The synthesis of nucleoside analogs like this compound typically involves stereoselective glycosylation reactions between a modified sugar moiety (e.g., 2',3'-dideoxyribose) and a nucleobase. The 3'-amino group introduces steric and electronic effects, which may require protective strategies (e.g., tert-butyldimethylsilyl or trityl groups) to prevent side reactions during phosphorylation or glycosidic bond formation . Post-synthetic modifications, such as amino group acetylation, can enhance stability against enzymatic degradation .

How is the structural integrity of this compound confirmed in synthetic batches?

Answer: Structural confirmation employs a combination of 1H/13C NMR (to verify sugar and base connectivity), mass spectrometry (for molecular weight validation), and HPLC (to assess purity >95%). The absence of a 3'-hydroxyl group is confirmed via infrared spectroscopy (IR) by the lack of O-H stretching vibrations at ~3200–3600 cm⁻¹ .

What strategies are employed to enhance the metabolic stability and cellular uptake of this compound?

Answer: To mitigate rapid deamination or phosphorylation, researchers modify the 5'-OH group with phosphoramidate prodrugs or amino acid esters, which improve lipophilicity and bypass rate-limiting kinase activation. For example, 5'-O-(L-valyl) derivatives of analogous nucleosides show enhanced intestinal absorption and resistance to adenosine deaminase .

How do researchers address discrepancies in antiviral efficacy data between in vitro and in vivo models?

Answer: Discrepancies often arise from differences in metabolic clearance or cellular uptake . To resolve this, researchers use liver microsome assays to predict in vivo metabolism and radiolabeled analogs to track tissue distribution. For instance, derivatives with improved stability in rat intestinal homogenates correlate better with in vivo efficacy .

What analytical techniques are prioritized for quantifying this compound in biological matrices?

Answer: LC-MS/MS is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. Samples are pretreated with protein precipitation (acetonitrile) or solid-phase extraction. Method validation includes spike-recovery experiments in plasma or tissue homogenates to ensure accuracy (±15%) and precision (CV <20%) .

How does the 2',3'-dideoxy modification contribute to its mechanism of action as a chain terminator?

Answer: The absence of 3'-OH prevents phosphodiester bond formation during DNA/RNA synthesis, leading to chain termination . This is validated via primer-extension assays using reverse transcriptase or DNA polymerase enzymes. Electrophoretic analysis of truncated products confirms inhibition .

What experimental designs are used to evaluate the compound’s selectivity for viral vs. host polymerases?

Answer: Enzyme inhibition assays compare IC₅₀ values against viral (e.g., HIV-1 RT) and human (e.g., Pol γ) polymerases. Selectivity indices (SI = IC₅₀_host / IC₅₀_viral) >10 indicate therapeutic potential. For example, vidarabine analogs show SI >50 against herpesvirus DNA polymerase .

How are toxicity profiles of this compound assessed in preclinical studies?

Answer: MTD (maximum tolerated dose) studies in rodents monitor hematological, hepatic, and renal toxicity over 14–28 days. Cytotoxicity assays (e.g., CC₅₀ in HEK293 cells) and hERG channel inhibition tests predict cardiac risks. Mitochondrial toxicity is assessed via ATP depletion assays .

What computational methods predict the binding affinity of this compound to viral enzymes?

Answer: Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s amino group and conserved active-site residues (e.g., Lys65 in HIV-1 RT). MD simulations (100 ns) validate binding stability, with RMSD <2 Å indicating favorable interactions .

How do researchers optimize the pharmacokinetic (PK) profile of this compound?

Answer: Prodrug strategies (e.g., 5'-phosphoramidates) improve oral bioavailability by enhancing intestinal absorption. PK parameters (Cmax, AUC, t½) are quantified in rodent models via serial blood sampling. Lipinski’s Rule of Five guides solubility and permeability optimization .

What in vitro models are used to study resistance development against this compound?

Answer: Serial passage experiments in cell culture under subtherapeutic drug pressure select for resistant viral strains. Genotypic analysis (e.g., Sanger sequencing) identifies mutations (e.g., M184V in HIV RT) conferring resistance. Phenotypic assays measure fold-changes in EC₅₀ .

How is the compound’s stability under varying pH and temperature conditions characterized?

Answer: Forced degradation studies expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 24–72 hours. Degradation products are profiled via LC-MS, and Arrhenius plots predict shelf-life under standard storage conditions (2–8°C) .

What role does the 3'-amino group play in modulating interactions with viral enzymes?

Answer: The 3'-amino group forms hydrogen bonds with catalytic residues (e.g., Asp110 in HCV NS5B), as shown in crystallographic studies. Structure-activity relationship (SAR) analyses of analogs lacking this group demonstrate reduced potency (e.g., ∆IC₅₀ >10-fold), confirming its critical role .

How are formulation challenges addressed for in vivo delivery of this compound?

Answer: Nanoformulations (e.g., liposomes, PLGA nanoparticles) enhance solubility and prolong circulation. PEGylation reduces renal clearance, while ligand conjugation (e.g., folate) enables targeted delivery. In vivo imaging (e.g., fluorescent tags) tracks biodistribution .

What gaps exist in the current understanding of this compound’s therapeutic potential?

Answer: Limited data on off-target effects (e.g., epigenetic modulation) and long-term toxicity in primate models represent critical gaps. Additionally, combinatorial studies with other antivirals (e.g., protease inhibitors) are needed to assess synergistic effects and resistance barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.